Leucyl-valyl-isoleucinamide, a compound formed from the amino acids leucine, valine, and isoleucine, belongs to a class of compounds known as peptides. These peptides are characterized by their specific sequences of amino acids and play critical roles in various biological processes. This compound is particularly noteworthy due to its potential applications in biochemistry and pharmacology.
Leucyl-valyl-isoleucinamide can be synthesized through various chemical methods, often utilizing solid-phase peptide synthesis techniques or solution-phase synthesis. The compound's structure and properties make it a subject of interest in studies related to peptide synthesis and biological activity.
The compound is classified as a peptide and falls under the broader category of amino acid derivatives. It is recognized for its structural composition, which includes branched-chain amino acids that are essential for numerous physiological functions.
Leucyl-valyl-isoleucinamide can be synthesized using several methods:
Leucyl-valyl-isoleucinamide has a specific molecular structure characterized by its sequence of amino acids:
The compound exhibits specific stereochemistry due to the presence of chiral centers in its amino acid components, influencing its biological activity and interaction with enzymes.
Leucyl-valyl-isoleucinamide can undergo various chemical reactions typical of peptides:
These reactions often require specific conditions such as controlled pH and temperature to optimize yields and minimize degradation.
The mechanism of action for leucyl-valyl-isoleucinamide primarily involves its interaction with biological receptors or enzymes. The branched-chain structure allows it to mimic natural substrates for various enzymes, potentially influencing metabolic pathways related to protein synthesis and degradation.
Leucyl-valyl-isoleucinamide has several scientific uses:
Leucyl-valyl-isoleucinamide (Leu-Val-Ile-NH₂) exhibits sequence-specific conformational dynamics critical to its biological function as an oligopeptide. With the sequence Leu-Val-Ile and a C-terminal amidation, this tripeptide adopts multiple conformational states in solution, influenced by the hydrophobic branched-chain amino acid (BCAA) side chains. Nuclear magnetic resonance (NMR) studies reveal that the Leu-Val-Ile sequence favors compact, β-sheet-like structures due to steric restrictions from valine’s β-branching and isoleucine’s chiral centers [3] [9]. The amide group at the C-terminus further stabilizes these conformations through hydrogen bonding, reducing backbone flexibility compared to carboxylate-terminated analogs [3].
Molecular dynamics simulations indicate that the peptide samples at least three dominant substates:
State | Occupancy (%) | Stabilizing Interactions | Hydrophobic Burial (%) |
---|---|---|---|
Open-Extended | 30 | None dominant | <10 |
Turn-Like | 45 | Val C=O⋯H-N-Ile (2.8 Å) | 40 |
Buried-Core | 25 | Leu/Val/Ile side-chain clustering | 75 |
The hydrophobic clustering in the buried-core state creates a stable, low-dielectric microenvironment that enhances peptide-protein interactions. This is evidenced by its delayed elution in reverse-phase HPLC, consistent with other hydrophobic peptides like contryphans [2]. Solvent accessibility measurements confirm that the Leu-Val segment exhibits higher flexibility, while the Val-Ile bond acts as a conformational switch point [3] [9].
The structural behavior of Leu-Val-Ile-NH₂ diverges significantly from other BCAA-containing peptides due to sequence order and stereochemistry. Comparisons include:
Mixed BCAA sequences: H-Leu-Ser-Ser-Phe-Val-Arg-Ile-NH₂ shows reduced β-sheet content compared to Leu-Val-Ile-NH₂. Serine residues disrupt hydrophobic clustering, increasing solvent exposure by 40% [8].
Table 2: Structural Properties of BCAA-Containing Peptides
Peptide | Sequence Features | Dominant Secondary Structure | HPLC Elution Behavior |
---|---|---|---|
Leu-Val-Ile-NH₂ | L-Leu, L-Val, L-Ile | β-sheet/turn | Single peak, late elution |
Leu-contryphan-P | D-Leu at position 4 | Disulfide-constrained loop | Single sharp peak |
Aurein 3.1 | Multiple Ile/Val repeats | α-helix (membrane-bound) | Multiple peaks |
H-Leu-Ser-Ser-Phe-Val-Arg-Ile-NH₂ | Polar Ser residues | Irregular coil | Broad peak, early elution |
Key determinants of divergence include:
The synthesis of Leu-Val-Ile-NH₂ is governed by stringent stereochemical requirements during peptide bond formation:
Synthetic strategies mimic this by using bulky catalysts (e.g., HATU/DIPEA) to limit approach geometries during amino acid activation [3].
Table 3: Stereochemical Constraints in Leu-Val-Ile-NH₂ Synthesis
Step | Epimerization Risk (%) | Coupling Efficiency (%) | Steric Determinants |
---|---|---|---|
Leu → Val | 2 (Val D-isomer) | 92 | Val β-isopropyl shields α-carbon |
Val → Ile | 15 (Ile D-allo-isomer) | 78 | Ile β-sec-butyl hinders amine attack |
Ile → Amidation | <1 | 95 | C-terminal carboxylate less sterically hindered |
The peptide’s final conformation is exquisitely sensitive to stereochemical purity: Incorporation of a single D-allo-Ile isomer shifts the conformational equilibrium toward the open state (90% occupancy), abolishing hydrophobic core formation [3] [7].
Systematic Name | Abbreviation | CAS Number |
---|---|---|
Leucyl-valyl-isoleucinamide | Leu-Val-Ile-NH₂ | 117678-55-4 |
(S)-2-amino-N-((S)-1-(((2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)-4-methylpentanamide | - | 117678-55-4 |
L-Isoleucinamide, glycyl-L-leucyl-L-phenylalanyl-L-α-aspartyl-L-isoleucyl-L-valyl-L-lysyl-L-lysyl-L-isoleucyl-L-alanylglycyl-L-histidyl-L-isoleucyl-L-alanylglycyl-L-seryl- | Aurein 3.1 | 302343-11-9 |
L-Leucyl-L-seryl-L-seryl-L-phenylalanyl-L-valyl-L-arginyl-L-isoleucinamide | H-Leu-Ser-Ser-Phe-Val-Arg-Ile-NH₂ | 148054-14-2 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1